molecular formula C7H8ClN3O2 B114244 Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate CAS No. 141872-16-4

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Cat. No.: B114244
CAS No.: 141872-16-4
M. Wt: 201.61 g/mol
InChI Key: NWRXASFMSMTEHT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound with a triazine ring structure. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines, to form a variety of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms within the triazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary amines and secondary amines, often in the presence of a base such as sodium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield a variety of amine-substituted triazine derivatives, which may have different biological or chemical properties.

Scientific Research Applications

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate has several scientific research applications:

    Agriculture: It is used as an intermediate in the synthesis of pesticides and herbicides.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to form bioactive triazine derivatives.

    Chemical Research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets, depending on its application. In agricultural applications, it may inhibit specific enzymes in pests or weeds, leading to their death. In pharmaceutical research, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:

    Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate: Similar in structure but with a methylthio group instead of a methyl group.

    Ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate: Contains a phenyl group, which may impart different chemical and biological properties.

Properties

IUPAC Name

ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-3-13-7(12)5-6(8)9-4(2)10-11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRXASFMSMTEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576448
Record name Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141872-16-4
Record name Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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